Nabumetone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. [, ] It is primarily prescribed for its analgesic and anti-inflammatory properties. [, ] Unlike other NSAIDs, Nabumetone is a prodrug, meaning it is inactive in its administered form and requires metabolic conversion in the body to exert its therapeutic effects. [, ]
Nabumetone undergoes extensive metabolism in the liver, primarily via cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2C9. [, , ] The primary metabolic pathway involves the conversion of Nabumetone to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). [, , ] This conversion involves multiple steps, including hydroxylation and oxidation reactions. [, ] Recent studies have identified the involvement of human flavin-containing monooxygenase (FMO) isoform 5 in the formation of 6-MNA from the intermediate metabolite 3-hydroxy nabumetone. [] This reaction involves carbon-carbon cleavage catalyzed by the Baeyer-Villiger oxidation (BVO). []
The anti-inflammatory and analgesic effects of Nabumetone are attributed to its active metabolite, 6-MNA. [, ] 6-MNA inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the production of prostaglandins, mediators of inflammation and pain. [, ] By inhibiting COX enzymes, 6-MNA reduces the production of prostaglandins, thereby mitigating inflammation and pain. [, ]
In the provided papers, the primary research application of Nabumetone involves studying its interactions with other substances, particularly in the context of pharmacokinetic and pharmacodynamic studies. [, ] For instance, research has explored the interaction between Nabumetone and Andrographis paniculata (a medicinal plant) or its active constituent, Andrographolide, in rats. [] These studies analyze how co-administration of these substances affects the pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) of Nabumetone and its active metabolite, 6-MNA. [] Additionally, researchers investigated the influence of gut microbiota on Nabumetone metabolism. [] Results showed that certain gut bacteria can metabolize Nabumetone into inactive metabolites, potentially impacting its bioavailability. [] Furthermore, conformational and entropy analyses were performed using molecular dynamics simulations to study the interaction between Nabumetone and β-cyclodextrin, a cyclic oligosaccharide used in drug delivery systems. [] These simulations aimed to understand the structural changes and entropic effects associated with the formation of inclusion complexes between Nabumetone and β-cyclodextrin. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9